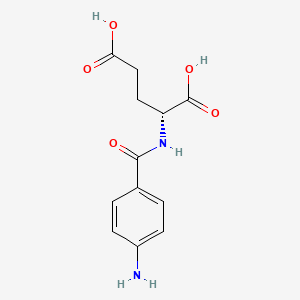

N-(4-Aminobenzoyl)-D-Glutaminsäure

Übersicht

Beschreibung

D-Glutamic acid, N-(4-aminobenzoyl): is a chemical compound with the molecular formula C12H14N2O5 and a molecular weight of 266.25 g/mol . This compound is a derivative of glutamic acid, where the amino group of 4-aminobenzoyl is attached to the gamma-carboxyl group of glutamic acid.

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: The compound can be synthesized through a reaction between D-glutamic acid and 4-aminobenzoyl chloride in the presence of a suitable base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include controlling temperature, pH, and reaction time.

Types of Reactions:

Oxidation: D-Glutamic acid, N-(4-aminobenzoyl) can undergo oxidation reactions to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Using reagents like thionyl chloride (SOCl2) for carboxyl group substitution.

Major Products Formed:

Oxidation: Glutaric acid derivatives.

Reduction: Reduced glutamic acid derivatives.

Substitution: Various substituted glutamic acid derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: It serves as a substrate in enzymatic studies and metabolic pathways. Medicine: Industry: Utilized in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

Target of Action

The primary target of D-Glutamic acid, N-(4-aminobenzoyl)- is the Pf-DHFR-TS protein . This protein plays a crucial role in the life cycle of the malaria-causing parasite, Plasmodium falciparum .

Mode of Action

D-Glutamic acid, N-(4-aminobenzoyl)- interacts with its target through hydrogen bonding . It forms bonds with specific amino acids like Arg122, Ser120 within the Pf-DHFR-TS protein . This interaction inhibits the function of the protein, thereby affecting the survival and replication of the parasite .

Biochemical Pathways

The compound affects the biochemical pathway involving the Pf-DHFR-TS protein. This protein is essential for the synthesis of nucleotides in the parasite. By inhibiting this protein, D-Glutamic acid, N-(4-aminobenzoyl)- disrupts nucleotide synthesis, which is crucial for DNA replication and cell division .

Pharmacokinetics

It’s known that the compound can be metabolized by bacterial p-aminobenzoate auxotrophs possessing the enzyme p-aminobenzoyl-glutamate hydrolase .

Result of Action

The molecular and cellular effects of D-Glutamic acid, N-(4-aminobenzoyl)-'s action result in the inhibition of the Pf-DHFR-TS protein. This inhibition disrupts the life cycle of the malaria-causing parasite, Plasmodium falciparum, by affecting nucleotide synthesis and, consequently, DNA replication and cell division .

Biochemische Analyse

Biochemical Properties

D-Glutamic acid, N-(4-aminobenzoyl)- has been found to interact with various enzymes and proteins. For instance, it has been studied as an inhibitor of Pf-DHFR, an enzyme involved in the life cycle of the malaria parasite . The nature of these interactions involves the binding of D-Glutamic acid, N-(4-aminobenzoyl)- to the active site of the enzyme, thereby inhibiting its function .

Cellular Effects

The effects of D-Glutamic acid, N-(4-aminobenzoyl)- on cells are largely dependent on the specific cellular processes it interacts with. For instance, by inhibiting Pf-DHFR, it can potentially disrupt the life cycle of the malaria parasite within the host cell

Molecular Mechanism

The molecular mechanism of action of D-Glutamic acid, N-(4-aminobenzoyl)- involves its interaction with specific biomolecules. For example, it binds to the active site of Pf-DHFR, inhibiting the enzyme’s function . This binding interaction could potentially lead to changes in gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It has been synthesized and tested for its antimalarial activity, demonstrating promising results

Metabolic Pathways

It is known to interact with Pf-DHFR, suggesting it may play a role in the metabolic processes of the malaria parasite

Vergleich Mit ähnlichen Verbindungen

L-Glutamic acid, N-(4-aminobenzoyl)

Folic Acid Derivatives

Glutamic Acid Conjugates

Biologische Aktivität

D-Glutamic acid, N-(4-aminobenzoyl)- is a derivative of glutamic acid that has garnered attention for its potential biological activities, particularly in the fields of neurology and pharmacology. This compound is formed by the condensation of D-glutamic acid with 4-aminobenzoic acid, leading to unique properties that may influence various biological systems.

- Molecular Formula : C₁₂H₁₄N₂O₅

- Molecular Weight : 270.25 g/mol

- Melting Point : 139-142 °C

- Density : 1.2 g/cm³

Research indicates that D-glutamic acid plays a significant role in neurotransmission and may have protective effects against neurodegenerative diseases such as Alzheimer's disease. It is believed to modulate NMDA receptor activity, which is crucial for synaptic plasticity and memory function. The loss of D-glutamate has been associated with cognitive decline in Alzheimer's patients .

Neurological Effects

D-glutamate has been shown to exhibit neuroprotective properties. A study highlighted its potential to counteract behavioral symptoms associated with Alzheimer's disease by maintaining NMDA receptor activation levels, which are often diminished in affected individuals . Furthermore, gut-derived D-glutamate may serve as a novel therapeutic approach to slow disease progression .

Antimalarial Activity

Recent research has focused on the synthesis of compounds derived from N-(4-aminobenzoyl)-L-glutamic acid for their antimalarial properties. In particular, derivatives linked to 1,3,5-triazine have demonstrated significant inhibitory effects against Plasmodium falciparum dihydrofolate reductase (Pf-DHFR), a key enzyme in the malaria parasite's folate metabolism. Compounds 4d16 and 4d38 showed high binding interactions and exhibited IC₅₀ values of approximately 13.25 μM and 14.72 μM against chloroquine-sensitive and resistant strains, respectively .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

(2R)-2-[(4-aminobenzoyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5/c13-8-3-1-7(2-4-8)11(17)14-9(12(18)19)5-6-10(15)16/h1-4,9H,5-6,13H2,(H,14,17)(H,15,16)(H,18,19)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADGMZDHLQLZRI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.